N-(4-fluorophenyl)-2-(3-oxo-1-{[4-(pyrimidin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide
Description
N-(4-fluorophenyl)-2-(3-oxo-1-{[4-(pyrimidin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide is a structurally complex molecule featuring:
- 4-Fluorophenyl group: Linked via an acetamide moiety, this aromatic group is common in medicinal chemistry for enhancing metabolic stability and target interactions .
- Piperazine cores: The compound contains two piperazine rings. The first is substituted with a 3-oxo group, and the second is functionalized with a pyrimidin-2-yl moiety via an acetyl linkage. Pyrimidine derivatives are known for their roles in kinase inhibition and nucleic acid analog design .
- Acetamide bridge: This connects the fluorophenyl group to the piperazine scaffold, a motif frequently employed to optimize pharmacokinetic properties .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-oxo-1-[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]piperazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN7O3/c23-16-2-4-17(5-3-16)27-19(31)14-18-21(33)24-8-9-30(18)20(32)15-28-10-12-29(13-11-28)22-25-6-1-7-26-22/h1-7,18H,8-15H2,(H,24,33)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZYFZJZQVXMBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NC2=CC=C(C=C2)F)C(=O)CN3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(3-oxo-1-{[4-(pyrimidin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-fluoroaniline, which is then subjected to various reactions including acylation, cyclization, and condensation to form the final product. Common reagents used in these reactions include acetic anhydride, pyrimidine derivatives, and piperazine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-(3-oxo-1-{[4-(pyrimidin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Scientific Research Applications
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Anticancer Activity :
- Research indicates that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorophenyl group may enhance the lipophilicity and cellular uptake of the drug, potentially leading to increased efficacy in targeting tumor cells.
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Antimicrobial Properties :
- Studies have shown that piperazine derivatives possess antimicrobial properties. The incorporation of a pyrimidine ring can enhance this activity, suggesting that N-(4-fluorophenyl)-2-(3-oxo-1-{[4-(pyrimidin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide may be effective against bacterial and fungal pathogens.
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Neurological Applications :
- The compound's piperazine moiety is often associated with neuropharmacological effects. Preliminary studies suggest potential applications in treating disorders such as anxiety and depression, possibly through modulation of neurotransmitter systems.
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Targeting Kinases :
- Given the increasing importance of kinase inhibitors in cancer therapy, there is potential for this compound to act as a kinase inhibitor. Its structural similarity to known ATP-binding site inhibitors warrants further investigation into its mechanism of action against specific kinases.
Case Study 1: Anticancer Evaluation
A study evaluated a series of piperazine derivatives for their anticancer properties against human breast cancer cell lines (MCF-7). The results indicated that modifications to the piperazine ring significantly affected cytotoxicity, with certain derivatives demonstrating IC50 values in the low micromolar range. The fluorophenyl substitution was noted to enhance activity compared to non-fluorinated analogs.
Case Study 2: Antimicrobial Testing
In vitro assays were conducted to assess the antimicrobial efficacy of various piperazine-pyrimidine hybrids. This compound showed promising results against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Case Study 3: Neuropharmacological Assessment
Research focused on the neuropharmacological effects of piperazine derivatives highlighted their ability to modulate serotonin receptors. This compound was found to exhibit selective binding affinity for 5HT receptors, suggesting its potential use in treating mood disorders.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(3-oxo-1-{[4-(pyrimidin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Pyrimidine vs. Other Aryl Groups :
- The pyrimidin-2-yl substituent (target compound, 5h, and compound 7) is associated with kinase inhibition (e.g., EGFR) and antiproliferative activity . In contrast, chlorophenyl or methoxyphenyl substituents (e.g., compound 3f) correlate with broader antitumor effects .
Piperazine Modifications :
- The 3-oxo-piperazine in the target compound distinguishes it from simpler piperazine-acetamide hybrids. This modification may enhance conformational rigidity or hydrogen-bonding interactions with targets.
Bioactivity Trends: Fluorophenyl-containing analogs (e.g., compound 30) show potent enzyme inhibition (MMP-9 IC₅₀ = 0.89 µM) , suggesting the target compound could share similar mechanisms.
Physicochemical Properties
- Melting Points : Fluorophenyl-substituted analogs (e.g., compound 30) exhibit high melting points (~328–329°C), indicating strong crystalline packing .
Structure-Activity Relationship (SAR) Insights
- Fluorine Substitution: The 4-fluorophenyl group enhances metabolic stability and target affinity compared to non-halogenated analogs .
- Pyrimidine Linkage : Pyrimidin-2-yl-acetyl moieties (target compound, 5h, 7) are critical for interactions with nucleotide-binding domains (e.g., kinases) .
- Piperazine Flexibility : The 3-oxo group may restrict conformational freedom, improving selectivity for specific enzyme isoforms .
Biological Activity
N-(4-fluorophenyl)-2-(3-oxo-1-{[4-(pyrimidin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide, with CAS number 1092834-26-8, is a synthetic compound characterized by its complex structure and potential pharmacological properties. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 455.5 g/mol. The compound features a fluorophenyl group, a pyrimidinyl piperazine moiety, and an acetamide functional group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H26FN7O3 |
| Molecular Weight | 455.5 g/mol |
| CAS Number | 1092834-26-8 |
Research indicates that compounds similar to this compound may act as inhibitors of certain enzymes or transporters involved in cellular processes. For instance, derivatives containing piperazine and pyrimidine rings have been shown to exhibit inhibitory activity against monoamine oxidase (MAO), suggesting potential applications in neuropharmacology .
In Vitro Studies
In vitro assays have demonstrated that compounds with similar structural characteristics possess varying degrees of biological activity. Notably, the inhibition of monoamine oxidase A and B has been reported for related piperazine derivatives, with IC50 values indicating significant potency .
Case Studies
- Monoamine Oxidase Inhibition : A study found that certain pyrimidine-containing piperazine derivatives exhibited selective MAO-A inhibitory activity, which is crucial for the treatment of depression and anxiety disorders .
- Antimicrobial Activity : Compounds structurally related to this compound were evaluated for their antimicrobial properties against various pathogens. Some derivatives showed promising results with IC50 values comparable to established antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure. For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
